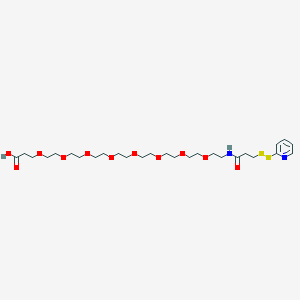

SPDP-PEG8-acid

Description

Contextualizing SPDP-PEG8-Acid within Bioconjugation Chemistry Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined or enhanced properties. This field is crucial for advancements in drug delivery, diagnostics, and the fundamental study of biological processes. axispharm.com Crosslinkers are the molecular bridges that facilitate these connections.

This compound falls into the category of heterobifunctional crosslinkers, meaning it possesses two different reactive groups. scbt.comcreative-biolabs.com This characteristic is highly advantageous as it allows for controlled, sequential reactions, minimizing the formation of undesirable byproducts like homodimers. creative-biolabs.com The "SPDP" portion of the molecule provides a thiol-reactive group, the "PEG8" is a flexible spacer, and the "acid" terminus offers another site for conjugation, typically with primary amines. broadpharm.combocsci.com This trifecta of functionalities makes this compound a versatile tool for researchers creating sophisticated molecular architectures. scbt.com

Significance of Heterobifunctional Linkers in Advanced Molecular Design

The use of heterobifunctional linkers like this compound is a cornerstone of modern molecular design, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). rsc.orgnih.govmedchemexpress.com The ability to connect two different molecules with high specificity is paramount. creative-biolabs.com For instance, in ADC development, a linker must connect a monoclonal antibody to a cytotoxic drug. medchemexpress.com Heterobifunctional linkers enable a two-step conjugation process, first reacting with the antibody and then with the drug, ensuring a well-defined conjugate. thermofisher.com

This controlled approach is also critical in the design of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity to induce degradation of the target protein. rsc.orgnih.gov The linker's length and composition are crucial for the efficacy of the resulting PROTAC. nih.gov The precise control offered by heterobifunctional linkers is instrumental in optimizing these complex therapeutic agents. precisepeg.com

Overview of this compound's Structural Elements and Their Research Implications

Research Perspectives on the 2-Pyridyldithiol (SPDP) Moiety

The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group is a well-established amine-to-sulfhydryl reactive crosslinker. fishersci.caaxispharm.com The pyridyldithiol portion of this moiety specifically reacts with free sulfhydryl (thiol) groups, which are found in the amino acid cysteine. thermofisher.comthermofisher.com This reaction, which occurs optimally at a pH between 7 and 8, is a disulfide exchange that results in the formation of a stable, yet cleavable, disulfide bond. thermofisher.comaxispharm.com

A key feature of the SPDP reaction is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. axispharm.comkorambiotech.com The disulfide bond formed is reversible and can be cleaved by reducing agents like dithiothreitol (DTT), a property that is highly valuable in applications where the release of a conjugated molecule within a cell is desired. axispharm.comaxispharm.com This cleavability is a significant advantage in drug delivery systems. korambiotech.com

Functional Role of the Poly(ethylene glycol) (PEG) Spacer in Bioconjugation

The poly(ethylene glycol) (PEG) component of this compound serves as a flexible spacer arm connecting the two reactive ends of the linker. chempep.com The "8" in PEG8 indicates that there are eight repeating ethylene glycol units. medchemexpress.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in bioconjugation to improve the properties of the resulting conjugate. chempep.comaxispharm.com

Key benefits of including a PEG spacer include:

Increased Solubility: PEG is highly soluble in aqueous environments, which can help to solubilize hydrophobic molecules it is attached to. chempep.comaxispharm.com

Enhanced Stability: The hydration shell created by the PEG chain can protect the conjugated molecule from enzymatic degradation. axispharm.com

Reduced Immunogenicity: PEGylation can mask the conjugated molecule from the immune system, reducing the likelihood of an immune response. chempep.comaxispharm.com

Improved Pharmacokinetics: The increased size imparted by the PEG linker can reduce renal clearance, leading to a longer circulation time in the body. chempep.com

The length of the PEG spacer can also influence the biological activity of the conjugate. nih.govnih.govmdpi.com The flexibility of the PEG chain can prevent steric hindrance and allow the conjugated molecules to interact effectively with their targets. interchim.fr However, a linker that is too long could potentially mask the active site of a biomolecule. nih.gov Therefore, the defined length of the PEG8 spacer in this compound allows for precise control over the distance between the conjugated molecules.

Importance of the Carboxylic Acid Terminus in Linker Reactivity

The terminal carboxylic acid (-COOH) group on this compound provides the second reactive handle for conjugation. Carboxylic acids are a common functional group in biomolecules, particularly at the C-terminus of proteins and in the side chains of aspartic and glutamic acid. thermofisher.com However, very few chemical groups react specifically with carboxylic acids. thermofisher.com

The most common method for conjugating molecules to carboxylic acids is through the formation of an amide bond with a primary amine. thermofisher.commasterorganicchemistry.com This reaction requires the activation of the carboxylic acid, typically using a carbodiimide reagent such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC). thermofisher.combiocat.comcd-bioparticles.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then readily displaced by a primary amine, forming a stable amide bond. thermofisher.com The addition of N-hydroxysuccinimide (NHS) can further improve the efficiency of the reaction by forming a more stable NHS ester intermediate. biocat.comthermofisher.comdojindo.co.jp This two-step process allows for the controlled conjugation of amine-containing molecules to the carboxylic acid terminus of the this compound linker. broadpharm.combroadpharm.comcd-bioparticles.netbroadpharm.combroadpharm.com

Compound Information Table

| Compound Name | Abbreviation | Key Functional Groups |

| This compound | - | 2-Pyridyldithiol, Poly(ethylene glycol), Carboxylic Acid |

| 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide | EDC | Carbodiimide |

| N-hydroxysuccinimide | NHS | Succinimide |

| Dithiothreitol | DTT | Thiol |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | N-hydroxysuccinimide ester, Pyridyldithiol |

| Antibody-Drug Conjugate | ADC | - |

| PROteolysis TArgeting Chimera | PROTAC | - |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 638.79 g/mol | precisepeg.comaxispharm.com |

| Molecular Formula | C27H46N2O11S2 | precisepeg.com |

| Purity | ≥95% or ≥98% | axispharm.comaxispharm.com |

| CAS Number | 1334177-96-6 | broadpharm.comprecisepeg.comchemicalbook.com |

| Solubility | Soluble in aqueous media | broadpharm.combroadpharm.com |

| Storage | -20°C | broadpharm.com |

| Reactive Towards | Thiol groups, Primary amine groups (after activation) | broadpharm.combroadpharm.com |

| Cleavability | Disulfide bond is cleavable by reducing agents | broadpharm.comaxispharm.com |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114428 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334177-96-6 | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Derivatization Strategies for Spdp-peg8-acid and Analogs

General Principles of Poly(ethylene glycol) Functionalization and Linker Synthesis

Poly(ethylene glycol) (PEG) is a linear polyether widely used in biomedical applications due to its hydrophilicity, biocompatibility, and ability to reduce immunogenicity of conjugated molecules. chempep.combeilstein-journals.orgmdpi.com The functionalization of PEG is primarily centered on modifying its terminal hydroxyl groups to introduce various reactive functionalities. beilstein-journals.orgnih.gov This process is essential for the synthesis of heterobifunctional linkers, which possess two different reactive groups at their termini, enabling sequential or orthogonal conjugation to different molecules. rsc.orgtandfonline.com

The synthesis of such linkers often begins with a symmetrical PEG diol. One of the terminal hydroxyl groups is selectively modified or protected, allowing for the differential functionalization of the other end. rsc.orgresearchgate.net This "desymmetrization" is a key step in creating heterobifunctional PEG derivatives. rsc.orgnih.gov Common strategies involve converting a hydroxyl group to a more reactive leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce functionalities like azides, amines, or thiols. rsc.orgresearchgate.net

The PEG spacer itself offers significant advantages, including increased water solubility and reduced steric hindrance, which can be beneficial in bioconjugation reactions. bocsci.comaxispharm.com The length of the PEG chain is a critical parameter that can be controlled to modulate the properties of the final conjugate. chempep.com

Targeted Synthesis of SPDP-PEG-Acid Derivatives for Research Applications

The synthesis of SPDP-PEG-acid derivatives is a multi-step process that requires precise control over chemical reactions to install the desired functional groups onto the PEG spacer.

The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety is a key component that provides thiol reactivity. axispharm.comprecisepeg.com This group is typically introduced by reacting an amine-terminated PEG with an excess of an SPDP-containing reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate. tandfonline.com The N-hydroxysuccinimide (NHS) ester end of the SPDP reagent reacts with the primary amine on the PEG to form a stable amide bond. axispharm.combroadpharm.com The other end of the SPDP molecule contains the 2-pyridyldithio group, which can react specifically with sulfhydryl groups to form a cleavable disulfide bond. precisepeg.comthermofisher.com This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. broadpharm.comthermofisher.comnih.gov

Alternatively, for a PEG that already possesses a carboxylic acid, the amine-containing part of the SPDP linker can be coupled using standard carbodiimide chemistry.

Introducing a carboxylic acid group onto a PEG chain can be achieved through several methods. One common approach is the oxidation of a terminal hydroxyl group. google.com However, care must be taken to use mild oxidation conditions to avoid cleavage of the ether bonds within the PEG backbone. google.com Reagents like Jones reagent or TEMPO-based oxidation systems can be employed.

Another prevalent method involves reacting the terminal hydroxyl group of a PEG molecule with an anhydride, such as succinic anhydride. nih.gov This reaction results in the formation of an ester linkage and a terminal carboxylic acid. This method is widely used due to its efficiency and the commercial availability of the reagents.

A more direct approach involves the use of a protected carboxyl-containing initiator for the polymerization of ethylene oxide, or by reacting a PEG-hydroxyl with a protected halo-alkanoic acid ester followed by deprotection. Michael addition of a PEG to an acrylate ester is another efficient method for preparing mono-carboxylate PEG linkers. tandfonline.com

For the synthesis of SPDP-PEG8-acid, a heterobifunctional starting material such as H2N-PEG8-COOH would be ideal. The amine can then be reacted with an SPDP reagent to yield the final product.

Ring-opening polymerization of ethylene oxide can also be used, but this method typically produces a distribution of chain lengths (polydisperse PEG). nih.gov Fractionation techniques can then be employed to isolate PEGs with a narrower molecular weight distribution.

The characterization of PEG derivatives is essential to confirm their structure and purity. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the expected functional groups and the structure of the PEG backbone. researchgate.netmdpi.commdpi.com

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight and molecular weight distribution of the PEG derivatives.

Gel Permeation Chromatography (GPC): GPC is used to analyze the molecular weight distribution and purity of the polymer. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, such as the carbonyl group of the carboxylic acid and the amide bond. nih.gov

The following table summarizes the characterization of different SPDP-PEG-acid variants with varying PEG chain lengths.

| Compound Name | Molecular Weight (Da) | Purity |

| SPDP-PEG3-acid | 418.52 | ≥95% |

| SPDP-PEG4-acid | 462.58 | ≥95% |

| SPDP-PEG5-acid | 506.63 | ≥95% |

| SPDP-PEG6-acid | 550.7 | ≥95% |

| SPDP-PEG7-acid | 594.74 | ≥95% |

| This compound | 638.79 | ≥98% |

| SPDP-PEG9-acid | 682.84 | ≥95% |

| SPDP-PEG12-acid | 815 | ≥95% |

| SPDP-PEG24-acid | - | - |

| Data sourced from publicly available information. axispharm.comaxispharm.com |

Advanced Derivatization for Enhanced Research Utility

To expand the applications of PEG-based linkers, advanced derivatization strategies are employed to introduce functionalities for more complex bioconjugation schemes.

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. This is highly desirable for creating complex biomolecular constructs. To achieve this, PEG linkers can be synthesized with a variety of bioorthogonal reactive groups. adcreviews.com

Examples of such modifications include the incorporation of:

Azides and Alkynes: These groups are central to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnih.gov These reactions are highly specific and efficient. A PEG linker could be synthesized with an SPDP group, a carboxylic acid, and an azide, allowing for three distinct conjugation reactions.

Tetrazines and Trans-cyclooctenes (TCO): The reaction between a tetrazine and a TCO is an extremely fast and selective bioorthogonal reaction. adcreviews.com Incorporating a TCO group into an SPDP-PEG-acid linker would provide another layer of orthogonal reactivity.

Aldehydes and Hydrazides/Aminooxy groups: Aldehydes can react specifically with hydrazides to form hydrazones, or with aminooxy groups to form oximes. polimi.it These reactions are also bioorthogonal to many other common bioconjugation chemistries.

The following table presents examples of heterobifunctional PEG derivatives with functionalities that allow for orthogonal conjugation strategies.

| Functional Group 1 | Functional Group 2 | Orthogonal Chemistry |

| Azide | Alkyne | Click Chemistry (CuAAC/SPAAC) |

| Tetrazine | Trans-cyclooctene (TCO) | Inverse Electron Demand Diels-Alder |

| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime Ligation |

| Thiol | Maleimide | Michael Addition |

| Bromoacetamide | Thiol | Thioether formation |

| Information compiled from various sources on bioconjugation. adcreviews.com |

By employing these advanced synthetic and derivatization strategies, researchers can create highly tailored this compound analogs and other PEG-based linkers to meet the specific demands of their research, enabling the construction of sophisticated bioconjugates for a wide range of applications.

Advanced Derivatization for Enhanced Research Utility

Integration into Complex Linker Architectures for Multifunctional Constructs

The heterobifunctional nature of this compound, possessing both a terminal carboxylic acid and a thiol-reactive pyridyldithio group, makes it a valuable building block for the synthesis of complex, multifunctional linker architectures. broadpharm.com These advanced constructs are essential for developing sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads or imaging agents combined with therapeutic molecules. nih.govbiochempeg.com The integration of this compound allows for a modular and strategic approach to synthesis, where its distinct reactive ends can be addressed sequentially to assemble multiple components onto a single molecular scaffold.

The core strategy for integrating this compound into these architectures relies on the orthogonal reactivity of its functional groups. The carboxylic acid can be activated, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with a primary amine on a payload, a targeting ligand, or a branching core molecule. broadpharm.comthermofisher.com Following this initial conjugation, the pyridyldithio (SPDP) moiety remains available for a subsequent reaction with a sulfhydryl (thiol) group, often found on a cysteine residue of an antibody or peptide, to form a cleavable disulfide bond. axispharm.com This step-wise approach prevents undesirable self-conjugation and allows for the controlled construction of multifaceted molecules. broadpharm.com

In the design of dual-drug ADCs, for example, a heterotrifunctional linker may be required to conjugate an antibody to two different cytotoxic agents. nih.gov While this compound is bifunctional, it can be incorporated as one arm of a larger, branched linker. A central scaffold molecule containing, for example, three distinct reactive handles could be synthesized. One handle could be used to attach the antibody, a second could be conjugated to the first payload, and the third could be reacted with the carboxylic acid of this compound. The SPDP group would then be used to attach a second, thiol-containing payload. This modular assembly enables the combination of drugs with different mechanisms of action, potentially leading to synergistic anticancer effects and overcoming drug resistance. nih.govbiochempeg.com

The table below outlines the functional components of this compound and how they can be integrated into a hypothetical multifunctional construct.

| Component of this compound | Reactive Group | Target Functional Group | Role in Multifunctional Construct Assembly |

|---|---|---|---|

| Carboxylic Acid | -COOH | Primary Amine (-NH2) | Forms a stable amide bond with a payload, targeting ligand, or branching core molecule via activation (e.g., with EDC/NHS). broadpharm.comthermofisher.com |

| SPDP Moiety | Pyridyldithio | Sulfhydryl/Thiol (-SH) | Forms a cleavable disulfide bond with a second payload or a targeting biomolecule (e.g., antibody). axispharm.com |

| PEG8 Spacer | -(OCH2CH2)8- | N/A (Inert) | Increases hydrophilicity, improves solubility, reduces aggregation, and provides spatial separation between conjugated molecules. bocsci.comrsc.org |

Furthermore, this compound can be used in concert with other linkers that employ different conjugation chemistries to create even more complex and precisely controlled architectures. For instance, a branching scaffold could feature an alkyne group for a "click chemistry" reaction, a maleimide for reaction with another thiol, and an amine for reaction with the carboxylic acid of this compound. This high degree of modularity allows for the precise placement of various functional elements, such as imaging agents, different payloads, and cell-penetrating peptides, within a single construct.

The following table provides examples of different functional moieties that can be combined in complex architectures utilizing linkers like this compound.

| Functional Moiety Type | Example Moiety | Conjugation Chemistry Example | Function in Construct |

|---|---|---|---|

| Targeting Ligand | Monoclonal Antibody | Thiol-Disulfide Exchange (with SPDP) | Directs the construct to a specific cell type or tissue. fujifilm.com |

| Payload 1 (Cytotoxin) | Monomethyl Auristatin E (MMAE) | Amide bond formation (with Carboxylic Acid) | First therapeutic agent. nih.gov |

| Payload 2 (Cytotoxin) | Pyrrolobenzodiazepine (PBD) Dimer | Thiol-Disulfide Exchange (with SPDP) | Second therapeutic agent with a different mechanism of action. nih.gov |

| Click-Chemistry Handle | Azide or Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Allows for bioorthogonal conjugation of another molecule. medchemexpress.cn |

| Alternative Thiol-Reactive Group | Maleimide | Michael Addition | Provides a stable, non-cleavable thioether bond. medchemexpress.com |

Iii. Bioconjugation Mechanisms and Methodologies Utilizing Spdp-peg8-acid

Principles of Thiol-Reactive Bioconjugation via the SPDP Moiety

The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety is specifically designed for reaction with sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides. thermofisher.com This reactivity forms the basis for creating specific, yet reversible, linkages in biological constructs.

The core mechanism of the SPDP group's reaction with a free thiol is a thiol-disulfide exchange. nih.gov The target thiol group on a biomolecule performs a nucleophilic attack on the disulfide bond of the SPDP linker. This reaction results in the formation of a new, stable disulfide bond between the linker and the target biomolecule. axispharm.com A key feature of this process is the simultaneous release of pyridine-2-thione, a chromophoric byproduct that can be quantified by measuring its absorbance at 343 nm. thermofisher.comthermofisher.com This allows for real-time monitoring of the conjugation reaction's progress.

The resulting disulfide bond is stable under typical physiological conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. axispharm.comthermofisher.com This cleavable nature is a significant advantage in many research applications, such as in the design of antibody-drug conjugates (ADCs), where the release of a therapeutic payload within the reductive environment of a target cell is desired. bocsci.com

To ensure high efficiency and specificity in thiol-reactive conjugation, careful optimization of the reaction parameters is essential. The reaction between the 2-pyridyldithio group and a sulfhydryl is highly dependent on pH, with optimal reactivity typically observed in the range of pH 7.0 to 8.0. thermofisher.comthermofisher.com Below this range, the reaction rate decreases, while at more alkaline pH levels (e.g., >8.5), the risk of side reactions with other nucleophilic groups, such as primary amines, can increase, although the primary reactivity remains with thiols. thermofisher.com

Buffers used for the conjugation should be free of any extraneous thiol-containing compounds or disulfide-reducing agents, as these would compete with the target molecule and inhibit the desired reaction. thermofisher.com Common choices include phosphate, borate, or carbonate/bicarbonate buffers. thermofisher.com

| Parameter | Optimal Range/Condition | Rationale & Key Considerations |

|---|---|---|

| pH | 7.0 - 8.0 | Maximizes the reaction rate between the pyridyldithio group and sulfhydryls while minimizing side reactions. thermofisher.comthermofisher.com |

| Buffer System | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines if the carboxylic acid end is to be used later, and must be free of thiols (e.g., DTT). thermofisher.com |

| Temperature | 4°C to Room Temperature (20-25°C) | Incubation at room temperature for 30-60 minutes is often sufficient, though longer times at 4°C can be used. thermofisher.com |

| Monitoring | Measure absorbance at 343 nm | Allows for quantification of the released pyridine-2-thione, providing a direct measure of conjugation efficiency. thermofisher.com |

| Quenching | Addition of a small molecule thiol (e.g., cysteine) | Can be used to stop the reaction by consuming any unreacted pyridyldithio groups. |

Formation of Cleavable Disulfide Bonds in Research Constructs

Concurrent and Sequential Orthogonal Bioconjugation Strategies with SPDP-PEG8-Acid

The presence of two chemically distinct reactive groups on this compound allows for orthogonal conjugation strategies, where each end of the linker can react with a different functional group independently. nih.gov This capability is crucial for creating complex, well-defined constructs, such as linking two different proteins or attaching a small molecule to a specific site on an antibody. While concurrent (one-pot) reactions are theoretically possible, sequential strategies are far more common as they offer superior control and prevent undesirable outcomes like self-polymerization. scielo.br

A typical sequential strategy involves a two-step process:

First Conjugation: The this compound linker is reacted with the first biomolecule via one of its functional groups. For instance, the carboxylic acid is activated with EDC and NHS and then reacted with an amine-containing molecule (Molecule A). This step is often performed first due to the multiple reagents and specific pH conditions required for activation. encapsula.com After the reaction, the resulting conjugate (Molecule A-linker) is purified to remove excess reagents.

Second Conjugation: The purified conjugate, now presenting the unreacted SPDP group, is introduced to the second biomolecule (Molecule B), which contains a free sulfhydryl group. The thiol-disulfide exchange reaction then proceeds under optimized pH conditions (7.0-8.0) to form the final, ternary construct (Molecule A-linker-Molecule B). thermofisher.com

This stepwise approach ensures that each reaction goes to completion with high specificity, providing precise control over the final architecture of the bioconjugate. nih.gov

| Step | Action | Target Moiety | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1A | Activate Linker | Carboxylic acid on this compound | EDC, NHS; pH 4.5-5.5 | Amine-reactive SPDP-PEG8-NHS ester |

| 1B | First Conjugation | Primary amine on Molecule A | pH 7.2-8.5 | Molecule A-(amide bond)-PEG8-SPDP |

| 1C | Purification | N/A | Size-Exclusion Chromatography / Dialysis | Purified Molecule A-Linker conjugate |

| 2A | Second Conjugation | Sulfhydryl group on Molecule B | pH 7.0-8.0 | Molecule A-(amide bond)-Linker-(disulfide bond)-Molecule B |

Analytical Characterization of this compound Conjugates in Research Studies

Characterization focuses on confirming the covalent attachment of the linker to the biomolecule, determining the number of linkers per biomolecule (e.g., the drug-to-antibody ratio or DAR in antibody-drug conjugates), identifying the specific sites of conjugation, and assessing the stability of the final conjugate. nih.govrsc.org Advanced analytical techniques are employed to provide a comprehensive profile of the conjugate, ensuring its suitability for further research and application. The use of cleavable linkers like this compound can simplify some of these analytical challenges by allowing the controlled separation of the conjugated components for independent analysis. nih.gov

Assessing the efficiency and site-selectivity of the conjugation reaction is paramount for producing well-defined and reproducible bioconjugates. Conjugation efficiency refers to the extent to which the biomolecule has been successfully modified with the this compound linker, while site-selectivity refers to the specific amino acid residues where the conjugation has occurred.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It can be used to detect the formation of higher molecular weight conjugates and to identify potential aggregation, which can be influenced by the hydrophobicity of the linker-payload. nih.gov

Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. It is effective in separating unconjugated biomolecules from those with varying numbers of attached linkers, allowing for the calculation of conjugation efficiency and the average number of linkers per biomolecule.

Mass Spectrometry (MS): This powerful technique provides detailed information on the mass of the conjugate, which directly relates to the number of linkers attached.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can be used to analyze the intact mass of the conjugate. nih.gov The resulting mass spectrum shows a distribution of species, each corresponding to a different number of conjugated linkers, allowing for a precise determination of the drug-to-antibody ratio (DAR) distribution. nih.gov

Peptide Mapping is the definitive method for identifying the specific sites of conjugation. The conjugate is enzymatically digested into smaller peptides (e.g., using trypsin). This peptide mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Peptides that have been modified with the this compound linker will have a corresponding mass shift and can be sequenced to pinpoint the exact amino acid residue (e.g., K31, K134 on Interferon α-2b) that was conjugated. nih.gov The cleavable nature of the SPDP linker can be exploited here to simplify the mass spectra and facilitate data analysis. nih.gov

Table 1: Methodologies for Assessing Conjugation Efficiency and Site-Selectivity

| Methodology | Principle | Information Obtained |

|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorbance of released pyridine-2-thione at 343 nm during the SPDP-thiol reaction. precisepeg.com | Real-time monitoring and quantification of thiol-specific conjugation events. |

| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules by size. nih.gov | Assessment of conjugate formation, purity, and detection of aggregates. |

| Reverse-Phase HPLC (RP-HPLC) | Separates molecules by hydrophobicity. | Determination of average linker-to-biomolecule ratio (e.g., DAR). |

| Intact Mass Analysis (ESI-MS, MALDI-TOF) | Measures the precise molecular weight of the intact conjugate and its variants. nih.gov | Distribution of species with different numbers of linkers; calculation of average DAR. |

| Peptide Mapping (LC-MS/MS) | Analysis of enzymatically digested peptides to identify those with a mass shift corresponding to the linker. nih.gov | Definitive identification of specific amino acid conjugation sites. |

The utility of this compound often relies on the conditional stability of its disulfide bond. The linker must be stable enough to remain intact during storage and in systemic circulation but must be readily cleavable under specific conditions, such as the reductive environment inside a target cell. bocsci.combocsci.com Therefore, evaluating both the stability and the cleavage profile is essential.

Linker Stability Assessment: Stability studies are designed to mimic physiological conditions to ensure that the conjugate does not prematurely release its attached molecule.

Plasma/Serum Incubation: Conjugates are incubated in plasma or serum from relevant species at 37°C for various time points. Samples are then analyzed, typically by HPLC or ELISA, to quantify the amount of intact conjugate remaining and to detect any released components. This provides a measure of the linker's stability in a complex biological matrix. bocsci.com

Aggregation Analysis: As linker-payload properties can affect the physical stability of the conjugate, techniques like SEC-HPLC are used to monitor for the formation of aggregates over time under various stress conditions (e.g., thermal stress), which can be an indirect indicator of instability. nih.gov

Linker Cleavage Evaluation: Cleavage studies use model systems to confirm that the disulfide bond can be broken under the intended conditions.

Reduction-Induced Cleavage: The most common method involves treating the conjugate with a reducing agent. Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or reduced glutathione (GSH) are frequently used to mimic the intracellular reducing environment. precisepeg.comaxispharm.com The reaction can be optimized by adjusting factors like pH; for instance, cleavage with DTT can be performed at pH 4.5 to minimize the reduction of native disulfide bonds within a protein. precisepeg.com

Monitoring Cleavage Products: The progress of the cleavage reaction is monitored using analytical techniques. HPLC is widely used to separate the intact conjugate from the cleaved biomolecule and the released linker-payload fragment. Mass spectrometry can then be used to confirm the identity of these cleavage products, verifying that the disulfide bond was the site of cleavage.

Table 2: Techniques for Evaluating Linker Stability and Cleavage

| Analysis Type | Technique | Model System / Reagent | Endpoint Measured |

|---|---|---|---|

| Stability | HPLC, ELISA | Incubation in plasma/serum at 37°C. bocsci.com | Percentage of intact conjugate remaining over time; detection of prematurely released components. |

| Stability | SEC-HPLC | Thermal or chemical stress conditions. nih.gov | Formation of soluble aggregates, indicating physical instability. |

| Cleavage | RP-HPLC, LC-MS | Treatment with reducing agents (e.g., DTT, TCEP, GSH). precisepeg.comaxispharm.com | Rate of disappearance of the intact conjugate and appearance of cleaved products. |

| Cleavage | Mass Spectrometry | Post-reaction mixture after treatment with a reducing agent. | Structural confirmation of the cleaved biomolecule and the released linker fragment. |

Iv. Research Applications of Spdp-peg8-acid in Chemical Biology and Materials Science

Application in Protein and Peptide Bioconjugation Research

The ability to conjugate proteins and peptides in a controlled manner is fundamental to understanding their function and developing new therapeutic and diagnostic agents. SPDP-PEG8-acid provides a versatile platform for achieving this, offering advantages in creating reversible conjugates and enabling site-specific modifications. bocsci.com

A key feature of the SPDP group is its formation of a disulfide bond upon reaction with a sulfhydryl group. precisepeg.com This disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT). precisepeg.comaxispharm.com This reversibility is highly advantageous for investigative studies where it is necessary to release the conjugated protein in its original, unmodified form. thermofisher.com

The general strategy involves a two-step process. First, the carboxylic acid end of this compound is activated and reacted with primary amines (e.g., lysine residues) on the first protein. bocsci.com The resulting pyridyldithiol-activated protein is then reacted with a free sulfhydryl group (e.g., a cysteine residue) on a second protein, forming a disulfide-linked conjugate. thermofisher.comacs.org The PEG8 spacer enhances the water solubility and reduces the potential for aggregation of the resulting conjugate. precisepeg.comaxispharm.com This methodology has been instrumental in creating protein-protein and peptide-protein conjugates for studying protein interactions and cellular pathways. core.ac.uk

| Feature | Description | Reference |

| Reversibility | Disulfide bond can be cleaved with reducing agents like DTT. | precisepeg.comaxispharm.com |

| Linkage Chemistry | Forms a stable amide bond with amines and a cleavable disulfide bond with thiols. | bocsci.comthermofisher.com |

| Spacer Arm | The 8-unit PEG chain increases solubility and minimizes steric hindrance. | precisepeg.comaxispharm.com |

This interactive table summarizes the key features of this compound in creating reversible protein conjugates.

Achieving site-specific labeling of biomolecules is crucial for preserving their biological activity and for precise structural and functional analysis. google.com this compound facilitates this by targeting less abundant functional groups. While primary amines are plentiful on protein surfaces, free sulfhydryl groups on cysteine residues are typically less common. thermofisher.com By exploiting this difference, researchers can achieve more controlled and specific conjugation. thermofisher.com

For instance, a protein with a single, accessible cysteine residue can be specifically labeled using a molecule that has been pre-functionalized with this compound. This approach avoids the random labeling of multiple lysine residues that can occur with amine-reactive chemistry, which might otherwise interfere with the protein's active sites. google.com This strategy is valuable for attaching probes, such as fluorescent dyes or biotin tags, to specific locations on a protein for imaging or purification purposes. bocsci.com

Development of Reversible Protein-Protein Conjugates for Investigative Studies

Role in Nucleic Acid and Oligonucleotide Conjugation Studies

The delivery of therapeutic nucleic acids, such as small interfering RNAs (siRNAs) and peptide nucleic acids (PNAs), is a significant area of research. SPDP-PEG linkers play a crucial role in these studies by enabling the conjugation of these oligonucleotides to carrier molecules, thereby improving their stability, solubility, and cellular uptake. creative-biogene.com

In one line of research, SPDP-PEG linkers have been used to attach siRNAs to carrier proteins like albumin. acs.orgnih.gov The albumin is often further modified with targeting ligands to direct the conjugate to specific cells. acs.orgnih.gov The cleavable disulfide bond is designed to release the siRNA payload inside the cell, where the reducing environment facilitates its therapeutic action. acs.orgnih.gov For example, a study demonstrated the conjugation of a splice-shifting oligonucleotide to albumin via a Sulfo-LC-SPDP linker for targeted delivery to melanoma cells. acs.orgnih.gov

Similarly, SPDP-PEG linkers have been employed to conjugate PNAs to carrier polymers like polyethylenimine (PEI). acs.orgresearchgate.net PNA, being charge-neutral, does not readily complex with cationic polymers like PEI. acs.orgresearchgate.net By chemically conjugating the PNA to PEI using an SPDP-PEG linker, researchers have created efficient delivery systems for antisense therapies. acs.orgresearchgate.net The PEG component in these conjugates was found to be beneficial in reducing cellular toxicity. acs.orgresearchgate.net

| Application Area | Example | Key Finding | Reference |

| siRNA Delivery | Conjugation of siRNA to albumin using a Sulfo-LC-SPDP linker. | Targeted delivery and release of siRNA inside cells. | acs.orgnih.gov |

| PNA Delivery | Conjugation of PNA to polyethylenimine (PEI) via an SPDP-PEG linker. | Enhanced antisense activity and reduced toxicity with the PEGylated conjugate. | acs.orgresearchgate.net |

| Oligonucleotide Therapeutics | Use of SPDP-PEG linkers to create antibody-siRNA conjugates. | Improved endosomal escape and gene silencing efficacy. |

This interactive table presents detailed research findings on the use of SPDP-PEG linkers in nucleic acid and oligonucleotide conjugation.

Utilization in Advanced Molecular Probe Design for Research

The unique properties of this compound make it a valuable component in the design of sophisticated molecular probes for research, including those for imaging and biosensing applications.

In the development of imaging probes, SPDP-PEG linkers are used to attach fluorescent dyes or other reporter molecules to targeting moieties such as peptides or nanoparticles. bocsci.comnih.gov For example, gelatin-siloxane nanoparticles designed for drug delivery to the brain were functionalized using a multi-step process involving an NH2-PEG-COOH linker, followed by the attachment of SPDP. nih.gov A thiol-containing cell-penetrating peptide was then conjugated to the SPDP-modified nanoparticles, which also incorporated a fluorescent dye for imaging. nih.gov This construct allowed for the visualization of the nanoparticles' distribution in vivo. nih.gov

The cleavable nature of the disulfide bond can also be exploited to design "activatable" probes that fluoresce only after entering the reducing environment of the cell, thereby reducing background signal and enhancing imaging contrast.

SPDP-PEG linkers are instrumental in the fabrication of biosensors by facilitating the stable and oriented immobilization of biorecognition elements (e.g., antibodies, peptides, or nucleic acids) onto sensor surfaces, such as gold nanoparticles or electrodes. researchgate.net The PEG spacer helps to extend the recognition element away from the surface, minimizing steric hindrance and improving its accessibility to the target analyte. researchgate.net This can lead to enhanced sensitivity and specificity of the biosensor.

For instance, SPDP-PEG linkers can be used to attach antibodies to gold nanoparticles for the detection of cancer biomarkers. In another application, a novel thiolated-PEG linker was developed for modifying gold surfaces for biosensor development, highlighting the importance of the linker in defining the performance and stability of the sensor. researchgate.net Research has also shown that modifying graphene field-effect transistor (FET) sensors with PEG and receptor molecules can overcome challenges related to Debye screening in physiological solutions, enabling real-time detection of biomarkers like prostate-specific antigen (PSA). nih.gov

Construction of Imaging Probes for In Vitro Systems and Cellular Research

Contributions to Surface Functionalization and Material Modification Research

The ability to modify surfaces with specific chemical and biological properties is crucial for developing advanced materials and in vitro research models. This compound plays a significant role in this field by enabling the controlled attachment of biomolecules to various substrates.

A key application of this compound is in the creation of biocompatible surfaces that mimic the cellular microenvironment, which is essential for cell culture and tissue engineering research. The PEG component of the molecule is particularly important for this application due to its well-established ability to resist protein adsorption and cell adhesion, thereby reducing non-specific interactions and improving the biocompatibility of materials. bocsci.comrsc.org

The carboxylic acid terminus of this compound can be activated to react with primary amines on a material's surface, such as modified glass, gold, or polymeric scaffolds. broadpharm.comprecisepeg.com This creates a stable amide bond, covalently attaching the PEG linker to the substrate. The other end of the molecule, the SPDP group, contains a disulfide bond that can react with thiol (-SH) groups present in biomolecules like peptides or proteins. broadpharm.comaxispharm.com This allows for the specific immobilization of these biomolecules onto the surface. For instance, researchers have used SPDP to introduce sulfhydryl groups onto the surface of PEGylated nanoparticles, which then allows for the coupling of peptides via a disulfide bond. nih.gov This strategy has been employed to functionalize nanoparticles for targeted drug delivery research. nih.gov

Table 1: Research Applications of this compound in Engineering Biocompatible Surfaces

| Research Area | Substrate/Material | Biomolecule Immobilized | Purpose of Surface Modification |

|---|---|---|---|

| Cell Culture | Glass slides, polystyrene plates | Cell adhesion peptides (e.g., RGD) | Promote specific cell attachment and growth |

| Tissue Engineering | Polymeric scaffolds (e.g., PLGA) | Growth factors | Guide tissue regeneration |

| Biosensors | Gold surfaces | Antibodies, enzymes | Enhance specificity and reduce non-specific binding |

Microarrays are powerful tools for the high-throughput analysis of biomolecular interactions. nih.govnih.gov The performance of these assays is highly dependent on the quality of the surface chemistry used to immobilize the probe molecules. This compound provides a robust method for the fabrication of various types of microarrays, including protein, peptide, and antibody arrays. nih.gov

In this context, the carboxylic acid group of this compound is used to attach the linker to an amine-functionalized microarray substrate. The SPDP group then serves as a reactive handle for the controlled and oriented immobilization of thiol-containing biomolecules. This oriented attachment is particularly important for proteins and antibodies, as it can help to ensure that their active sites remain accessible for binding to their targets. The hydrophilic PEG spacer helps to extend the immobilized biomolecule away from the surface, further improving its accessibility and minimizing steric hindrance. rsc.org The use of such linkers is crucial for developing sensitive and specific diagnostic and research microarrays for applications like biomarker discovery and pathogen detection. nih.gov

Engineering Biocompatible Surfaces for In Vitro Research Platforms

Integration into Next-Generation Bioconjugate Research Platforms

The precise control over molecular architecture offered by this compound makes it a key component in the design of sophisticated bioconjugates for therapeutic and research applications.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties. precisepeg.com

PEG-based linkers, including structures related to this compound, are utilized in PROTAC synthesis. medchemexpress.com The PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule. While this compound itself provides a cleavable disulfide bond, the core PEG8-acid structure can be adapted to create non-cleavable linkers or linkers with different cleavage mechanisms depending on the research goals. medchemexpress.combiochempeg.com The carboxylic acid provides a convenient point for attachment to one of the ligands, while the other terminus can be modified to connect to the second ligand. The optimization of linker length and composition is a key area of research in PROTAC development. precisepeg.com

Table 2: Role of PEG8-Containing Linkers in PROTAC Research

| PROTAC Component | Function | Contribution of PEG8 Linker |

|---|---|---|

| Target-binding ligand | Binds to the protein of interest | |

| Linker | Connects the two ligands and influences properties | Enhances solubility, optimizes spatial orientation |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. fujifilm.com The linker connecting the antibody and the drug is a crucial element that affects the stability, efficacy, and safety of the ADC. bocsci.com

This compound contains functionalities that are highly relevant to ADC linker design. medchemexpress.com The carboxylic acid can be used to attach the linker to the cytotoxic payload, while the SPDP group allows for conjugation to the antibody via reaction with thiol groups, which can be generated by reducing interchain disulfide bonds on the antibody. The PEG8 spacer enhances the water solubility of the linker-drug conjugate, which is often a challenge with hydrophobic cytotoxic agents. rsc.orgbroadpharm.com

A key feature of this compound in the context of ADC research is its cleavable disulfide bond. broadpharm.comaxispharm.commedchemexpress.com This disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, where the concentration of glutathione is significantly higher. diva-portal.org This intracellular cleavage mechanism allows for the targeted release of the cytotoxic drug once the ADC has been internalized by the cancer cell. diva-portal.orgbocsci.com

The use of cleavable linkers is a dominant strategy in ADC development, with over 80% of marketed ADCs employing this approach. bocsci.com Research has shown that linkers with disulfide bonds, like those derived from SPDP, are effective for this purpose. diva-portal.org The incorporation of a PEG spacer, such as the PEG8 unit in this compound, has been shown to improve the pharmacokinetic properties of ADCs in research models. rsc.orgdiva-portal.org

Table 3: Properties and Function of this compound Components in ADC Linker Research

| Component | Chemical Group | Function in ADC Linker |

|---|---|---|

| Antibody Conjugation Moiety | Pyridyldithio (SPDP) | Reacts with antibody thiols to form a cleavable disulfide bond |

| Spacer | Polyethylene Glycol (PEG8) | Increases solubility, reduces aggregation, improves pharmacokinetics |

Component in Antibody-Drug Conjugate (ADC) Linker Design Research

Influence of PEG Spacer on Linker-Payload Solubility and Stability in Pre-Clinical Research Models

The incorporation of a polyethylene glycol (PEG) spacer, specifically an eight-unit PEG (PEG8), into linker-payload constructs like this compound plays a critical role in modulating the physicochemical properties of the entire conjugate, particularly its solubility and stability. These characteristics are fundamental to the efficacy and developability of targeted therapeutics, such as antibody-drug conjugates (ADCs), in preclinical research. The hydrophilic and flexible nature of the PEG8 chain helps to mitigate the hydrophobicity often imparted by cytotoxic payloads and the linker chemistry itself. rsc.orgnih.gov

Influence on Solubility and Aggregation:

A primary challenge in the development of drug conjugates is the poor aqueous solubility of hydrophobic payloads, which can lead to aggregation and difficulties during the bioconjugation process. rsc.orgaacrjournals.org Preclinical studies have demonstrated that the inclusion of a PEG spacer is often essential for successful conjugation in aqueous-based buffers. For instance, the linker-payload SG3249, which contains a pyrrolobenzodiazepine (PBD) dimer payload, was specifically designed with a PEG8 spacer to enhance the solubility of the linker-payload, thereby facilitating its conjugation to an antibody in an aqueous buffer system with only a small percentage of an organic co-solvent like DMSO. rsc.org Without the PEG spacer, similar conjugation reactions were found to be unfeasible in aqueous buffers due to the hydrophobic nature of the payload and the conjugation moiety. rsc.org

Influence on Stability and Pharmacokinetics:

The stability of the linker-payload conjugate in systemic circulation is paramount to ensure that the payload is delivered to the target site and to minimize off-target toxicities. mdpi.com The PEG8 spacer contributes to the stability of the conjugate in several ways. Preclinical research on the B7-H4-directed ADC, AZD8205, involved the comparison of several topoisomerase I inhibitor (TOP1i) payloads with different linkers. This evaluation led to the selection of a bystander-capable Val-Ala-PEG8-TOP1i payload, designated as AZ14170133, which demonstrated improved stability, efficacy, and safety in comparison to other evaluated linker-payloads. nih.gov Similarly, in the context of ADCs for lymphoma, the drug-linker tesirine incorporates a PEG8 spacer which is noted to increase the ADC's mobility and solubility. explorationpub.com

A systematic evaluation of the impact of PEG side chain length on the pharmacokinetics of ADCs in rats provided quantitative insights into the role of the PEG8 spacer. In this study, ADCs with a DAR of 8, bearing MMAE (monomethylauristatin E) as the payload, were constructed with PEG chains of varying lengths (0, 2, 4, 8, 12, and 24 units). A clear relationship was established between the PEG length and the clearance rate of the ADC from circulation. Longer PEG chains resulted in slower clearance, with a distinct threshold observed at the PEG8 length. aacrjournals.org Conjugates with PEG8 or longer spacers exhibited significantly reduced clearance rates and pharmacokinetic profiles that approached that of the unconjugated parent antibody. aacrjournals.org Conversely, clearance rates increased rapidly for conjugates with PEGs shorter than PEG8. aacrjournals.orgresearchgate.net

The following interactive data table summarizes the findings from the study by Burke, et al. (2016), illustrating the impact of PEG spacer length on the clearance of a non-binding IgG-MMAE conjugate (DAR 8) in Sprague-Dawley rats.

| PEG Spacer Length | Clearance Rate (mL/day/kg) |

| PEG0 (No PEG) | 26.5 |

| PEG2 | 23.4 |

| PEG4 | 18.8 |

| PEG8 | 9.0 |

| PEG12 | 7.9 |

| PEG24 | 7.7 |

| Unconjugated Antibody | 6.5 |

This table is based on data presented in Burke, et al. Mol Cancer Ther. 2017; 16(1):116-23. The clearance rates demonstrate that a threshold for improved stability (slower clearance) is achieved with a PEG8 spacer. aacrjournals.org

This improved pharmacokinetic profile directly correlates with the stability of the conjugate in vivo. The hydrophilic PEG shell is believed to form a hydration layer around the conjugate, reducing non-specific interactions and subsequent clearance. nih.gov This enhanced stability provided by the PEG8 spacer is critical for achieving a wider therapeutic window in preclinical models. aacrjournals.org

V. Impact of Poly Ethylene Glycol Properties in Spdp-peg8-acid Based Research

Modulating Conjugate Solubility and Hydrodynamic Volume in Aqueous Systems

A primary advantage of incorporating a PEG linker, such as the PEG8 chain in SPDP-PEG8-acid, is the enhanced solubility of the resulting bioconjugate in aqueous environments. broadpharm.comchemicalbook.in Many biomolecules and therapeutic payloads are hydrophobic and prone to aggregation in buffer solutions. The hydrophilic nature of the PEG chain helps to solubilize these components, preventing precipitation and facilitating their use in biological assays. ucl.ac.bebroadpharm.com

The covalent attachment of PEG also increases the hydrodynamic volume of the conjugate, which is the effective volume it occupies in solution. rsc.orgrsc.org This increase in size can have significant implications for the behavior of the bioconjugate in biological systems. For instance, an increased hydrodynamic volume can reduce the rate of renal clearance, thereby extending the circulation half-life of a PEGylated protein or nanoparticle. rsc.orgcreativepegworks.com

Table 1: Influence of PEGylation on Bioconjugate Properties

| Property | Effect of PEGylation | Research Implication |

| Solubility | Increased | Prevents aggregation of hydrophobic molecules, enabling their use in aqueous research buffers. ucl.ac.bebroadpharm.com |

| Hydrodynamic Volume | Increased | Can lead to reduced renal clearance and longer circulation times in vivo. rsc.orgcreativepegworks.com |

| Proteolytic Degradation | Decreased | The PEG chain provides a steric shield, protecting the conjugated protein from enzymatic degradation. rsc.orgcreativepegworks.com |

| Immunogenicity | Reduced | Masks antigenic sites on the protein surface, lowering the potential for an immune response. ucl.ac.becreativepegworks.com |

Enhancing Stability of Bioconjugates in Complex Research Matrices

Bioconjugates are often studied in complex biological environments such as serum, plasma, or cell lysates, which contain a plethora of enzymes and other molecules that can degrade or interact with the conjugate. The PEG8 chain in this compound contributes to the stability of the bioconjugate in these challenging matrices. bocsci.com

The flexible PEG chain creates a protective hydrophilic cloud around the conjugated molecule. nih.gov This steric hindrance shields the protein or peptide from proteolytic enzymes, thereby increasing its stability and preserving its biological activity for a longer duration. rsc.orgcreativepegworks.com This enhanced stability is crucial for obtaining reliable and reproducible results in various research applications, from in vitro assays to in vivo studies. Research has shown that even short PEG oligomers can significantly increase the proteolytic stability of proteins. acs.org

Mitigating Non-Specific Interactions and Aggregation in Bioconjugate Constructs

A significant challenge in the development and use of bioconjugates is the tendency for non-specific binding to surfaces and other biomolecules. nih.gov This can lead to high background signals in assays, reduced targeting specificity, and the formation of aggregates. The PEG8 linker helps to mitigate these undesirable interactions. nih.gov

The hydrated PEG chains form a barrier that repels other proteins and surfaces, a phenomenon often referred to as a "stealth effect". mdpi.com This reduction in non-specific binding is critical for applications such as immunoassays, where minimizing background noise is essential for achieving high sensitivity and accuracy. nih.govreichertspr.com By preventing non-specific interactions, the PEG linker also reduces the likelihood of aggregation, ensuring that the bioconjugate remains monomeric and functional. creativepegworks.com Studies have demonstrated that PEG-modified surfaces significantly reduce non-specific protein binding. nih.gov

Strategic Selection of PEG Length for Optimized Research Outcomes

The length of the PEG linker is a critical parameter that can be tailored to optimize the performance of a bioconjugate for a specific research application. biochempeg.com While this compound contains a discrete PEG chain of eight ethylene glycol units, linkers with varying PEG lengths are available. psyclopeptide.comaxispharm.com The choice of PEG length involves a trade-off between several factors.

Longer PEG chains generally provide greater solubility, stability, and a more pronounced stealth effect. nih.gov However, an excessively long linker can sometimes hinder the interaction of the conjugated biomolecule with its target, for example, by creating too much distance between an antibody and its antigen. americanpharmaceuticalreview.com Conversely, a shorter PEG chain, like the PEG8 in this compound, may be optimal when a smaller increase in hydrodynamic volume is desired or when minimizing the distance between the conjugated partners is critical for function. researchgate.netnih.gov

Research has shown that the optimal PEG length can be highly dependent on the specific application. For instance, in the context of nanoparticle vaccines, a PEG3000 linker was found to be optimal for antibody-receptor interactions and T-cell responses, while longer chains were less effective. nih.gov Therefore, the selection of a PEG linker, such as this compound, should be a strategic decision based on the specific requirements of the research goal.

Vi. Future Directions and Emerging Research Avenues for Spdp-peg8-acid Based Technologies

Development of Novel SPDP-PEG-Acid Derivatives with Enhanced Reactivity Profiles

The core SPDP-PEG-acid structure is a versatile scaffold for chemical innovation. Research is actively pursuing the development of derivatives that offer more than simple conjugation, focusing on tuned reactivity, improved physicochemical properties, and expanded conjugation possibilities.

A primary area of development involves modifying the reactive termini to accommodate a wider range of conjugation strategies. While the classic SPDP group reacts efficiently with thiols, and the carboxylic acid with amines, new derivatives are emerging with alternative functionalities. For instance, Propargyl-PEG8-acid incorporates an alkyne group, enabling highly specific copper-catalyzed or strain-promoted "click chemistry" reactions with azide-containing molecules. broadpharm.comcd-bioparticles.net This bio-orthogonal approach allows for rapid and efficient conjugation under mild, physiological conditions, minimizing side reactions. purepeg.com Similarly, derivatives featuring hydroxyl groups, such as (2-pyridyldithio)-PEG4-alcohol, provide a different site for further chemical modification. broadpharm.com

Another key direction is the creation of linkers with varied PEG chain lengths (e.g., PEG4, PEG12, PEG24) and architectures. adcreview.comsigmaaldrich.com Research has shown that the length and structure of the PEG spacer significantly impact the properties of the final bioconjugate, including its solubility, stability, and pharmacokinetic profile. adcreview.comsigmaaldrich.comrsc.org For example, longer PEG chains can increase the hydrodynamic volume of a conjugate, which may reduce its clearance from the body. sigmaaldrich.comrsc.org Branched or multi-arm PEG linkers are also being developed to allow for the attachment of multiple payload molecules, such as cytotoxic drugs in an antibody-drug conjugate (ADC). adcreview.combocsci.com This strategy can increase the drug-to-antibody ratio (DAR) without causing the aggregation issues often seen with hydrophobic linkers, potentially enhancing therapeutic potency. adcreview.comnih.gov

The table below summarizes some of the novel PEG-acid derivatives and their enhanced features compared to the standard SPDP-PEG8-acid.

| Derivative Name | Functional Group 1 | Functional Group 2 | Key Feature/Enhanced Profile | Research Application |

| SPDP-PEGx-acid | Pyridyldithiol (SPDP) | Carboxylic Acid | Variable PEG length (x=3, 4, 12, 24) allows for tuning of solubility and pharmacokinetics. adcreview.comsigmaaldrich.comrsc.org | Optimizing ADC properties. |

| Propargyl-PEG8-acid | Alkyne | Carboxylic Acid | Enables bio-orthogonal "click chemistry" for highly specific and efficient conjugation. broadpharm.comcd-bioparticles.net | Site-specific protein labeling, ADC construction. |

| (2-pyridyldithio)-PEG4-alcohol | Pyridyldithiol | Hydroxyl | Provides an alternative handle for further derivatization or conjugation. broadpharm.com | Multi-step bioconjugation strategies. |

| Branched PEG Linkers | Multiple reactive sites | Single reactive site | Allows for higher payload attachment (increased DAR) while maintaining solubility. adcreview.combocsci.com | High-potency ADCs, multi-functional constructs. |

| Heterobifunctional PEGs | Varied (e.g., Maleimide, Azide) | Varied (e.g., NHS Ester, Acid) | Offers diverse and specific conjugation chemistries for linking two different molecules. purepeg.combocsci.com | Targeted drug delivery, diagnostics. |

Advanced Applications in Multi-Functional and Smart Bioconjugates

Building on the development of novel derivatives, a major research thrust is the creation of "smart" bioconjugates that can respond to specific environmental triggers. These systems are designed to remain stable in circulation and release their cargo only upon reaching the target site, such as a tumor microenvironment or a specific intracellular compartment. axispharm.comaxispharm.comresearchgate.net

The disulfide bond within the SPDP moiety is itself a redox-sensitive feature. axispharm.com The higher concentration of reducing agents like glutathione inside cells compared to the bloodstream allows for the selective cleavage of the disulfide bond, releasing the conjugated payload intracellularly. itn.pt This is a foundational principle for many ADCs. axispharm.com Research is now exploring other cleavable linkages to create more sophisticated, multi-responsive systems.

One prominent strategy involves pH-sensitive linkers, such as hydrazones or acetals, which are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environments of endosomes, lysosomes (pH 4.5-6.0), or solid tumors. axispharm.comnofeurope.comrsc.orgnih.gov By creating a dual-linker system, for example combining a pH-sensitive element with a redox-sensitive disulfide bond, researchers can design bioconjugates that require multiple sequential triggers for activation, enhancing their specificity. The release rate of these linkers can be precisely tuned by modifying their chemical structure, such as by adding different substituents to an aromatic ring within the linker. nofeurope.com

Beyond single-payload delivery, this compound and its derivatives are being used to construct multi-functional bioconjugates. Using branched or heterobifunctional PEG linkers, it is possible to attach more than one type of molecule to a targeting moiety like an antibody. adcreview.combocsci.com This could involve conjugating two different cytotoxic drugs to overcome drug resistance or combining a therapeutic agent with an imaging agent for theranostic applications. adcreview.comacs.org For instance, a "doubled payload" approach using a multi-arm PEG linker can enhance the potency of an ADC by delivering a higher concentration of the drug to the target cell in a single binding event. adcreview.com

Integration with High-Throughput Screening Methodologies in Discovery Research

The empirical, trial-and-error approach to optimizing bioconjugates is time-consuming and resource-intensive. The integration of linker technologies with high-throughput screening (HTS) methodologies is a critical step towards accelerating discovery research. researchgate.net HTS allows for the automated testing of thousands to millions of compounds to identify "hits" with desired biological activity. researchgate.net

Linkers like this compound are instrumental in the generation of large chemical libraries for screening. researchgate.net One such approach is combinatorial synthesis, where vast libraries of molecules (e.g., peptides, lipidoids) are created through automated, parallel reactions. acs.orgacs.org Linkers are used to assemble these building blocks on a solid support or in solution. researchgate.netacs.org The resulting libraries can then be rapidly screened to identify structures with high transfection efficiency for gene delivery or other desired functions. acs.orgacs.org

A more advanced application is in the construction of DNA-encoded libraries (DELs). sci-hub.segoogle.com In this technology, a unique DNA barcode is attached to each small molecule in a library via a chemical linker. sci-hub.se This allows for the synthesis and screening of billions of compounds in a single tube. google.com After selecting for molecules that bind to a target protein, the DNA barcodes of the "hits" are amplified and sequenced to reveal the chemical structure of the successful ligands. The characteristics of the linker—its length, flexibility, and chemical nature—are crucial as they influence the binding affinity of the final compound. google.com

Furthermore, the development of novel, analytically friendly linkers is itself a goal to facilitate HTS. Researchers have designed cleavable PEG linkers that, upon analysis, leave behind a specific chemical tag or "reporter" at the site of conjugation. nih.gov This enables the use of traditional, automated peptide mapping workflows to rapidly determine PEG attachment sites across thousands of variants, which is essential for structure-activity relationship (SAR) studies in the discovery phase. nih.gov

Theoretical Modeling and Computational Design of SPDP-PEG-Acid Linkers for Predictive Engineering

To move beyond empirical screening and toward rational design, researchers are increasingly employing theoretical modeling and computational chemistry to predict how a linker will behave in a biological system. nih.govacs.org This "predictive engineering" aims to streamline the development of bioconjugates by modeling the structure-activity relationships of different linker designs before they are synthesized. rsc.orgresearchgate.net

Kinetic models are also being developed to predict the outcome of PEGylation reactions. nih.govresearchgate.net By considering factors like the exposed surface area and pKa of amino acids on a protein's surface, these models can predict which sites are most likely to be modified by an amine-reactive PEG linker. nih.gov A key innovation in this area is the concept of "PEG chain coverage," a metric that assesses the shielding effect of already-attached PEG chains on subsequent reactions, allowing for more accurate predictions of the final product distribution. nih.govacs.org These models can simulate reaction progress and estimate the distribution of different "PEGmers" (proteins with varying numbers of PEG chains attached), which is crucial as each PEGmer can have different therapeutic efficacy. nih.gov This data-driven approach reduces the need for extensive wet-lab experimentation and accelerates the optimization of bioconjugates. acs.org

The table below outlines key computational approaches and their applications in designing PEG linkers.

| Computational Method | Application in Linker Design | Predicted/Analyzed Properties |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the linker and conjugate in a biological environment. acs.orgresearchgate.net | Linker conformation, flexibility, hydrodynamic radius, solvent accessibility, stability of the conjugate. |

| Homology Modeling | Creating a 3D structural model of the antibody-drug conjugate. itn.ptresearchgate.net | Overall structure, identification of potential conjugation sites, steric hindrance. |

| Molecular Docking | Predicting the binding orientation of the linker-payload to its target. researchgate.net | Binding affinity, potential for synergistic binding, structure-activity relationships (SAR). |

| Kinetic Reactivity Modeling | Predicting the sites and extent of PEGylation on a protein surface. nih.govacs.orgresearchgate.net | Site-specific reactivity, PEGmer distribution, reaction optimization. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing SPDP-PEG8-acid in a research setting?

- Methodology : Synthesis typically involves coupling the SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety to the PEG8-acid linker via NHS ester chemistry. Key steps include:

- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents .

- Characterization : Confirm molecular weight via MALDI-TOF mass spectrometry and verify functional groups (e.g., thiol-reactive pyridyldithiol in SPDP) using UV-Vis spectroscopy (absorbance at 343 nm for pyridine-2-thione release) .

- Validation : Test reactivity by conjugating this compound to a model thiol-containing protein (e.g., bovine serum albumin) and quantify disulfide bond formation via Ellman’s assay .

Q. How should researchers select appropriate buffer systems for this compound conjugation experiments?

- Methodology :

- pH Optimization : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to ensure NHS ester stability and thiol deprotonation for efficient disulfide bond formation .

- Reducing Agents : Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) to prevent premature cleavage of the SPDP group. If necessary, use inert chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation .

Q. What are the best practices for verifying the purity of this compound post-synthesis?

- Methodology :

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve this compound from impurities. Monitor absorbance at 280 nm for PEG and 343 nm for SPDP derivatives .

- NMR Spectroscopy : Confirm PEG spacer integrity via ¹H-NMR (e.g., ethylene oxide proton signals at δ 3.6–3.8 ppm) and assess SPDP integration ratios .

Advanced Research Questions

Q. How can researchers optimize this compound’s conjugation efficiency to thiolated biomolecules in complex biological matrices?

- Methodology :

- Molar Ratio Titration : Conduct pilot experiments with varying molar ratios (e.g., 1:1 to 1:5 this compound:protein) to balance conjugation efficiency and overmodification .

- Competitive Assays : Introduce free cysteine or glutathione to assess non-specific binding and adjust reaction conditions (e.g., temperature, incubation time) .

- In-Situ Monitoring : Use real-time UV-Vis spectroscopy (343 nm) to track pyridine-2-thione release and quantify reaction kinetics .

Q. What experimental strategies address contradictions in reported stability data for this compound conjugates?

- Methodology :

- Controlled Degradation Studies : Expose conjugates to physiological (pH 7.4, 37°C) and oxidative (H₂O₂) conditions. Compare stability via SEC-HPLC and SDS-PAGE .

- Cross-Validation : Replicate conflicting studies using identical buffers, reagent sources, and analytical methods. Discrepancies may arise from batch-to-batch variability in PEG length or SPDP activation .

Q. How can aggregation issues in this compound-based nanoparticle formulations be systematically troubleshooted?

- Methodology :

- Dynamic Light Scattering (DLS) : Monitor particle size distribution during formulation. Aggregates >200 nm suggest poor solubility or improper PEGylation .

- Surface Charge Analysis : Use zeta potential measurements to identify electrostatic interactions driving aggregation. Adjust PEG density or introduce steric stabilizers (e.g., polysorbate 80) .

- Cryo-TEM Imaging : Visualize particle morphology to distinguish between covalent aggregates and physical entanglements .

Q. What methodologies are recommended for tracking this compound’s in vivo biodistribution and metabolic fate?

- Methodology :

- Radiolabeling : Incorporate ¹²⁵I or ⁶⁴Cu into the SPDP moiety for gamma scintigraphy or PET imaging .

- Mass Spectrometry Imaging (MSI) : Use MALDI-MSI to map spatial distribution in tissues and identify metabolic byproducts (e.g., free PEG or cleaved SPDP fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.